molecular formula C24H21FN4O2 B2453989 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 1796924-16-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No. B2453989
CAS RN: 1796924-16-7
M. Wt: 416.456
InChI Key: NGMGXTNVZFHOPV-UHFFFAOYSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A study by Lee et al. (2018) synthesized derivatives of 4-aryl-thieno[1,4]diazepin-2-one, closely related to your compound of interest. These derivatives exhibited significant antiproliferative activities against melanoma and hematopoietic cell lines, suggesting potential as anticancer agents (Lee et al., 2018).

Alzheimer's Disease Research

  • Churcher et al. (2003) designed novel benzodiazepine-containing gamma-secretase inhibitors for potential use in Alzheimer's disease. These compounds showed high in vitro potency, indicating their potential as therapeutic agents in treating Alzheimer's (Churcher et al., 2003).

Radioligand Development

  • Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines for potential use in tumor targeting. These compounds were characterized as high affinity selective antagonists at cholecystokinin receptors, useful in in vivo tumor targeting (Akgün et al., 2009).

Polymorphism and Bioavailability Studies

  • Yano et al. (1996) investigated the polymorphs of a related compound, YM022, focusing on its solubility and bioavailability. This research contributes to the understanding of drug formulation and delivery (Yano et al., 1996).

Antimicrobial and Anticancer Screening

  • Verma et al. (2015) synthesized and evaluated a series of benzodiazepin-1-yl-phenylaminoethanones for their antimicrobial and anticancer activities. The study found some compounds to be effective, indicating potential therapeutic applications (Verma et al., 2015).

Antisecretory and Antiulcer Activities

  • Nishida et al. (1994) investigated YM022, a compound similar to your query, for its potential as a gastrin/CCK-B receptor antagonist with antiulcer activities. This compound demonstrated potent inhibitory effects on gastric acid secretion (Nishida et al., 1994).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-15-12-13-17(14-19(15)25)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMGXTNVZFHOPV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-4-methylphenyl)urea

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